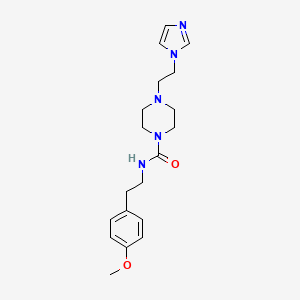

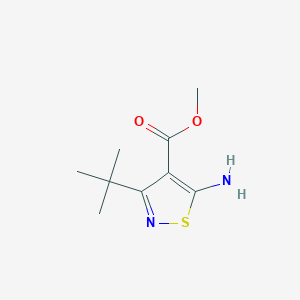

4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and others, have been reviewed for their antitumor activity. Some compounds within this category have progressed to preclinical testing stages, highlighting their potential in the search for new antitumor drugs and the synthesis of compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

DNA Minor Groove Binders

The synthetic dye Hoechst 33258 and its analogues, which exhibit strong binding to the minor groove of double-stranded B-DNA, are explored for their use in chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors. These applications underscore the utility of such compounds in both research and therapeutic contexts (Issar, U., & Kakkar, R., 2013).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues are highlighted for their significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the role of piperazine as a core scaffold in the development of anti-TB molecules, presenting a valuable strategy for addressing gaps and exploiting strategies in creating safer and cost-effective anti-mycobacterial agents (Girase, P., Dhawan, S., Kumar, V., Shinde, S., Palkar, M., & Karpoormath, R., 2020).

Piperazine Derivatives for Therapeutic Use

The review of patents containing piperazine compounds with therapeutic uses underscores the broad potential of the piperazine scaffold in drug design. These compounds are involved in a variety of therapeutic areas, including CNS agents, anticancer, cardio-protective agents, and anti-tuberculosis, among others. This highlights the flexibility of piperazine derivatives in the discovery of drug-like elements for various diseases (Rathi, A., Syed, R., Shin, H.-S., & Patel, R. V., 2016).

properties

IUPAC Name |

4-(2-imidazol-1-ylethyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2/c1-26-18-4-2-17(3-5-18)6-7-21-19(25)24-14-12-22(13-15-24)10-11-23-9-8-20-16-23/h2-5,8-9,16H,6-7,10-15H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEVYNDDGLHPGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2776447.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide](/img/structure/B2776448.png)

![3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2776451.png)

![Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![4-(4-propan-2-ylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2776454.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2776456.png)

![2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2776464.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]triazole](/img/structure/B2776465.png)

![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2776467.png)

![2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2776469.png)